Anticonvulsant agent 2

Descripción general

Descripción

El Agente anticonvulsivo 2 es un potente compuesto anticonvulsivo activo por vía oral que ha demostrado una actividad antiepiléptica significativa en modelos de epilepsia resistente a los medicamentos . Este compuesto es parte de un grupo diverso de agentes farmacológicos utilizados para tratar las convulsiones epilépticas al suprimir la excesiva y rápida activación de las neuronas durante las convulsiones y prevenir la propagación de la convulsión dentro del cerebro .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Agente anticonvulsivo 2 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para mejorar sus propiedades anticonvulsivas. Las rutas de síntesis y las condiciones de reacción específicas son propietarias y no se divulgan públicamente en detalle. los métodos generales incluyen el uso de disolventes orgánicos, catalizadores y entornos de reacción controlados para lograr las transformaciones químicas deseadas .

Métodos de producción industrial: La producción industrial del Agente anticonvulsivo 2 generalmente implica síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso incluye medidas de control de calidad rigurosas para garantizar la pureza y la consistencia del producto final. El compuesto se formula luego en varias formas de dosificación para administración oral .

Análisis De Reacciones Químicas

Tipos de reacciones: El Agente anticonvulsivo 2 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones controladas

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.

Sustitución: Nucleófilos como haluros, aminas y electrófilos como haluros de alquilo

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidrogenados .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Seizure Disorders

- Primary Use : Anticonvulsant agent 2 is primarily indicated for the management of various types of seizures including focal seizures and generalized tonic-clonic seizures.

- Mechanism : It works by stabilizing neuronal membranes and preventing excessive neuronal firing.

2. Mood Disorders

- Bipolar Disorder : This agent is frequently utilized as a mood stabilizer in bipolar disorder management. Studies have shown that it can help reduce the frequency of mood episodes.

- Anxiety Disorders : Some research indicates its effectiveness in treating anxiety symptoms, possibly due to its calming effects on the central nervous system .

3. Neuropathic Pain

- Chronic Pain Management : this compound has been found effective in alleviating neuropathic pain, often associated with conditions like diabetic neuropathy or postherpetic neuralgia. Its ability to modulate pain signaling pathways is particularly beneficial in these cases .

Case Studies

| Study Reference | Patient Population | Treatment Details | Outcomes |

|---|---|---|---|

| Aberg et al. (1997) | 16 patients with epilepsy | Lamotrigine at 0.5 mg/kg | Favorable seizure control over two years |

| Georgiou et al. (2020) | 1 patient with refractory seizures | Combination therapy including levetiracetam and sodium valproate | No major seizure activity for three months post-treatment |

| Conry (2002) | Various patients | Zonisamide (100-600 mg daily) for epilepsy | Promising results in seizure reduction |

Toxicity and Management

While effective, there are risks associated with anticonvulsants, including toxicity:

Mecanismo De Acción

El Agente anticonvulsivo 2 ejerce sus efectos modulando los canales iónicos dependientes de voltaje, mejorando la neurotransmisión inhibitoria mediada por el ácido gamma-aminobutírico (GABA) y atenuando la neurotransmisión excitatoria mediada por el glutamato . Estas acciones ayudan a estabilizar las membranas neuronales y prevenir la activación excesiva de las neuronas que conduce a convulsiones. El compuesto se dirige a vías moleculares específicas, incluidos los canales de sodio y calcio, los receptores GABA y los receptores de glutamato .

Compuestos similares:

- Carbamazepina

- Valproato

- Benzodiazepinas

- Fenobarbital

- Fenitoína

Comparación: El Agente anticonvulsivo 2 es único en su capacidad para tratar eficazmente la epilepsia resistente a los medicamentos, una condición donde muchos otros anticonvulsivos fallan . En comparación con compuestos similares, tiene un mecanismo de acción distinto que involucra múltiples vías, proporcionando un espectro más amplio de actividad anticonvulsiva . Además, ha demostrado una tolerabilidad superior y menos efectos secundarios en comparación con los anticonvulsivos más antiguos como el fenobarbital y la fenitoína .

Comparación Con Compuestos Similares

- Carbamazepine

- Valproate

- Benzodiazepines

- Phenobarbital

- Phenytoin

Comparison: Anticonvulsant Agent 2 is unique in its ability to effectively treat drug-resistant epilepsy, a condition where many other anticonvulsants fail . Compared to similar compounds, it has a distinct mechanism of action that involves multiple pathways, providing a broader spectrum of anticonvulsant activity . Additionally, it has shown superior tolerability and fewer side effects compared to older anticonvulsants like phenobarbital and phenytoin .

Actividad Biológica

Anticonvulsant Agent 2 (AA2), also referred to as compound 10a, has garnered attention for its potential therapeutic effects in epilepsy and other neurological disorders. This article provides a comprehensive overview of the biological activity of AA2, including its pharmacodynamics, mechanisms of action, and findings from relevant studies.

The anticonvulsant properties of AA2 are primarily attributed to its interaction with voltage-sensitive sodium (Na) and calcium (Ca) channels. Research indicates that AA2 exhibits significant blocking activity on these channels, which plays a crucial role in stabilizing neuronal excitability and preventing seizure activity.

- Voltage-sensitive Na Channels : AA2 shows a high affinity for Na channel-site 2, with a blocking efficacy of approximately 78.8% at certain concentrations . This mechanism is essential for reducing the excitability of neurons during seizure events.

- L-type Ca Channels : The compound also demonstrates moderate inhibition of L-type Ca channels (about 39.7%), further contributing to its anticonvulsant effects .

Pharmacological Studies

Several studies have evaluated the efficacy of AA2 in various animal models, providing insights into its anticonvulsant activity:

- Maximal Electroshock Seizure (MES) Test : In this test, AA2 showed a significant reduction in seizure activity. At a dosage of 50 mg/kg administered orally, it resulted in an inhibition rate of 24.45%, indicating notable anticonvulsant efficacy .

- Pentylenetetrazole (PTZ) Induced Seizures : AA2 was also tested against PTZ-induced seizures, where it exhibited protective effects comparable to established anticonvulsants like valproate .

Comparative Efficacy

A comparative analysis involving other anticonvulsants highlighted the potency of AA2:

| Compound | MES Inhibition (%) | PTZ Inhibition (%) |

|---|---|---|

| This compound | 24.45 | Significant |

| Valproate | Varies | High |

| Gabapentin | Moderate | Moderate |

This table illustrates that while AA2 may not surpass the efficacy of well-established drugs like valproate in all tests, it demonstrates significant anticonvulsant properties that warrant further investigation.

Case Studies and Clinical Implications

Recent clinical studies have explored the broader implications of AA2 in treating status epilepticus and other seizure disorders. A meta-analysis indicated that newer agents like AA2 could offer advantages over traditional treatments by minimizing adverse effects associated with long-term use .

Safety Profile

The safety profile of AA2 was assessed through various toxicity studies:

- Hepatotoxicity : In vitro studies using HepG2 cells showed no significant hepatotoxicity at concentrations ranging from 1 to 100 μM, suggesting a favorable safety margin for clinical use .

- Neurotoxicity : The Rotorod-ataxia test indicated that AA2 does not induce significant neurotoxicity at therapeutic doses, making it a potential candidate for further development as an antiepileptic agent .

Propiedades

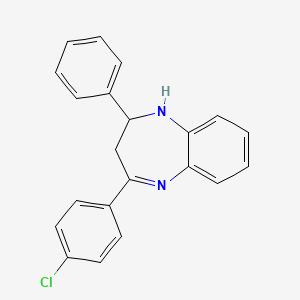

IUPAC Name |

4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXLBVMEBUESSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397722 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75220-84-7 | |

| Record name | 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.